5-氧代吡咯烷-3-羧酸甲酯

概述

描述

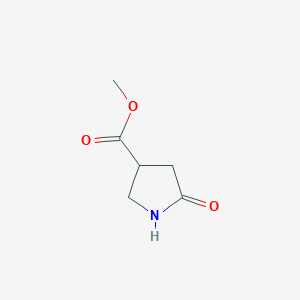

Methyl 5-oxopyrrolidine-3-carboxylate, also known as Methyl 5-oxopyrrolidine-3-carboxylate, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 5-oxopyrrolidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-oxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成

“5-氧代吡咯烷-3-羧酸甲酯”是天然氨基酸类似物、杂环化合物和其他生物活性物质不对称合成中的关键手性前体 . 它已成功用于多种天然化合物类似物的不对称合成 .

甲基 (2 R ,3 R )-3-芳基 (吡啶基)-5-氧代吡咯烷-2-羧酸酯的制备

基于非对映异构体均匀的二甲基 (2 R ,3 R )-3-芳基 (吡啶基)谷氨酸盐酸盐的中和反应,开发了一种方便的非对映选择性制备甲基 (2 R ,3 R )-3-芳基 (吡啶基)-5-氧代吡咯烷-2-羧酸酯的方法 .

生物活性

含有“5-氧代吡咯烷-3-羧酸甲酯”的化合物在不同缺氧状态下表现出延长动物寿命和增加存活动物数量的能力 .

抗氧化性能

“5-氧代吡咯烷-3-羧酸甲酯”衍生物用作抗氧化剂。 它们参与机体防御自由基攻击相关的病理的防御机制 .

工业应用

“5-氧代吡咯烷-3-羧酸甲酯”衍生物用于稳定食品、聚合物产品、石油化工产品、化妆品和药品 .

神经肽和激素

“5-氧代吡咯烷-3-羧酸甲酯”是调节肽促甲状腺素释放激素和促性腺激素释放激素的一部分。 与2-吡咯烷酮结合,它表现出神经保护活性 .

安全和危害

未来方向

The pyrrolidine ring, which is a part of Methyl 5-oxopyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrrolidine and its derivatives are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances . This suggests that Methyl 5-oxopyrrolidine-3-carboxylate could have potential applications in the development of new drugs and treatments.

作用机制

Target of Action

Methyl 5-oxopyrrolidine-3-carboxylate primarily targets enzymes involved in neurotransmitter regulation, particularly those associated with glutamate metabolism. Glutamate is a key neurotransmitter in the central nervous system, playing a crucial role in synaptic transmission and plasticity .

Mode of Action

The compound interacts with its targets by inhibiting the activity of specific enzymes, such as glutaminase, which converts glutamine to glutamate. This inhibition leads to a decrease in glutamate levels, thereby modulating excitatory neurotransmission. The interaction typically involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Biochemical Pathways

Methyl 5-oxopyrrolidine-3-carboxylate affects the glutamate-glutamine cycle, a critical pathway in neurotransmitter recycling. By inhibiting glutaminase, the compound reduces the conversion of glutamine to glutamate, leading to decreased excitatory signaling. This modulation can impact various downstream effects, including synaptic plasticity, learning, and memory processes .

Pharmacokinetics

The pharmacokinetics of Methyl 5-oxopyrrolidine-3-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed widely across tissues, including the brain. It undergoes hepatic metabolism, primarily through hydrolysis and oxidation, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of glutaminase leads to reduced glutamate synthesis, which can decrease excitotoxicity—a condition where excessive glutamate causes neuronal damage. At the cellular level, this results in neuroprotective effects, potentially beneficial in conditions like epilepsy, neurodegenerative diseases, and ischemic brain injury .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the stability and efficacy of Methyl 5-oxopyrrolidine-3-carboxylate. For instance, acidic or basic conditions can affect its stability, while temperature variations can impact its pharmacokinetic properties. Additionally, interactions with other drugs or dietary components can modify its absorption and metabolism .

属性

IUPAC Name |

methyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-5(8)7-3-4/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRTVLWHONLTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519337 | |

| Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35309-35-4 | |

| Record name | Methyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

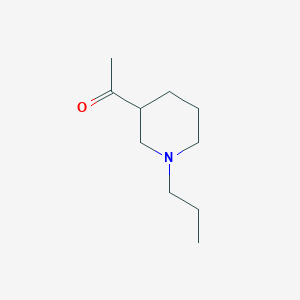

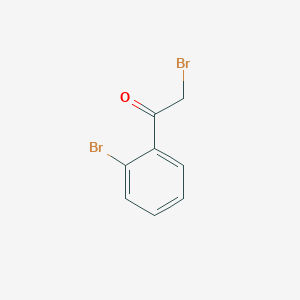

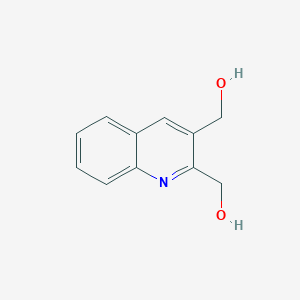

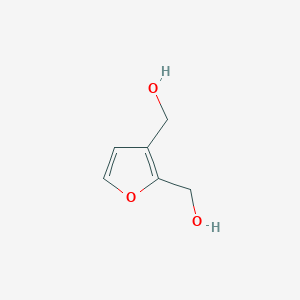

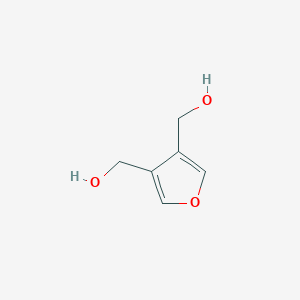

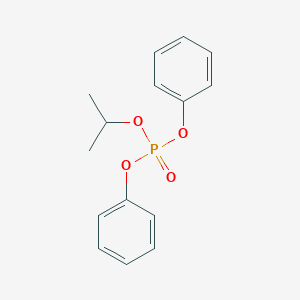

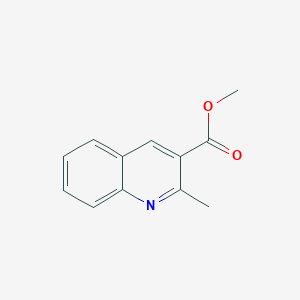

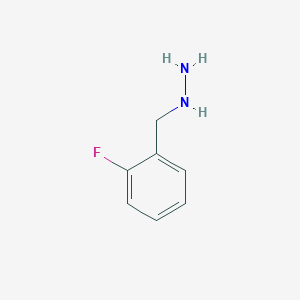

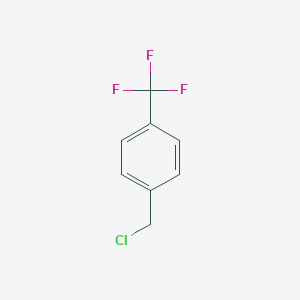

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate?

A1: The crystal structure analysis revealed that the pyrrolidine ring in this compound adopts a twist conformation and forms a near-perpendicular angle with the phenyl ring []. Additionally, the molecules arrange themselves as dimers in the crystal lattice, held together by strong O—H⋯O hydrogen bonds and further stabilized by weaker C—H⋯O and C—H⋯π interactions []. These structural details provide valuable insights into the compound's conformation and intermolecular interactions, which can be crucial for understanding its physicochemical properties and potential applications in material science.

Q2: What spectroscopic data were used to characterize Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate?

A2: While the article mentions that "Full synthetic and spectroscopic details are given" [], it does not explicitly list the specific spectroscopic techniques employed. It can be inferred that standard characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy were likely used to confirm the compound's structure and identify functional groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。